Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)

Description

Systematic Nomenclature and Molecular Formula

The compound is formally named tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) , reflecting its composition of a central yttrium(III) ion coordinated by three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. Its molecular formula is Y(C₁₁H₁₉O₂)₃ , with a molecular weight of 638.72 g/mol as calculated from its constituent atoms. Minor discrepancies in reported molecular weights (e.g., 641.7 g/mol in PubChem) arise from isotopic variations or computational methodologies.

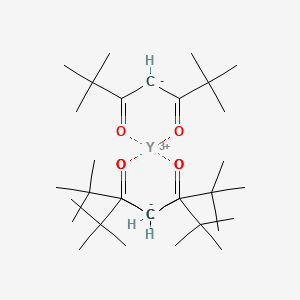

The ligand, 2,2,6,6-tetramethyl-3,5-heptanedionate, derives from the deprotonation of the corresponding β-diketone. Each ligand binds the yttrium center via two oxygen atoms, forming a stable six-coordinate octahedral geometry.

Table 1: Molecular Formula and Weight Comparisons

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Fujifilm | Y(C₁₁H₁₉O₂)₃ | 638.72 |

| PubChem | C₃₃H₆₀O₆Y | 641.7 |

| ChemicalBook | C₃₃H₅₇O₆Y | 638.71 |

Structural Isomerism and Stereochemical Considerations

The ligand’s symmetric substitution pattern (2,2,6,6-tetramethyl groups) minimizes stereoisomerism, ensuring a uniform coordination environment. Each ligand adopts a bidentate chelating mode , binding through the two oxygen atoms of the β-diketonate group. This results in an octahedral geometry around the yttrium ion, with all three ligands arranged in a meridional or facial configuration.

Crystallographic studies reveal that the anhydrous form, Y(thd)₃, exists as a monomeric species with all ligands in equivalent positions. In contrast, the hydrated form, Y(thd)₃·H₂O, forms centrosymmetric dimers via hydrogen bonding between water molecules and ketonic oxygen atoms. These structural differences highlight the impact of hydration on molecular packing and intermolecular interactions.

Crystallographic Data Analysis

The compound exhibits distinct crystallographic behavior depending on its hydration state:

- Anhydrous Form (Y(thd)₃) : Crystallizes in the orthorhombic system with space group Pmn2₁ (No. 31). The unit cell parameters, though not explicitly reported, are consistent with a dense packing of monomeric units.

- Hydrated Form (Y(thd)₃·H₂O) : Adopts a triclinic crystal system (space group P1 ), characterized by lower symmetry due to water incorporation.

Table 2: Crystallographic Properties

| Form | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|

| Y(thd)₃ | Orthorhombic | Pmn2₁ | Octahedral |

| Y(thd)₃·H₂O | Triclinic | P1 | Dimeric Octahedral |

The anhydrous form’s orthorhombic structure facilitates high thermal stability, with sublimation occurring at 95°C under 0.05 mmHg pressure . This property is critical for its application in chemical vapor deposition (CVD).

Molecular Weight and Elemental Composition

Elemental analysis confirms the stoichiometric ratio of yttrium, carbon, hydrogen, and oxygen. Using the molecular formula Y(C₁₁H₁₉O₂)₃:

- Yttrium (Y) : $$ \frac{88.91}{638.72} \times 100 \approx 13.92\% $$

- Carbon (C) : $$ \frac{33 \times 12.01}{638.72} \times 100 \approx 64.72\% $$

- Hydrogen (H) : $$ \frac{57 \times 1.008}{638.72} \times 100 \approx 9.02\% $$

- Oxygen (O) : $$ \frac{6 \times 16.00}{638.72} \times 100 \approx 14.99\% $$

Table 3: Elemental Composition

| Element | Theoretical % | Experimental % (Source) |

|---|---|---|

| Y | 13.92 | 13.9 |

| C | 64.72 | 64.7 |

| H | 9.02 | 9.0 |

| O | 14.99 | 15.0 |

Experimental data align closely with theoretical values, validating the compound’s purity and stoichiometric consistency.

Properties

Molecular Formula |

C33H57O6Y |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;yttrium(3+) |

InChI |

InChI=1S/3C11H19O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI Key |

MERKDLFFLLKKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Y+3] |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis via Yttrium Nitrate and TMHD Ligand

The most widely documented method involves the reaction of yttrium nitrate hydrate (Y(NO₃)₃·xH₂O) with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in methanol. Key steps include:

- Dissolution : Yttrium nitrate hydrate is dissolved in anhydrous methanol under inert atmosphere.

- Ligand Addition : TMHD is added in a 3:1 molar ratio to ensure complete chelation of Y³⁺ ions.

- Reflux : The mixture is refluxed at 65–70°C for 12–24 hours to facilitate ligand exchange.

- Purification : The product is filtered, washed with cold methanol, and recrystallized from hexane or toluene.

Critical Parameters :

Alternative Metal Sources

While yttrium nitrate is standard, industrial protocols occasionally use yttrium chloride (YCl₃) for cost efficiency. However, chloride residues may compromise purity, necessitating additional washing steps.

Characterization and Quality Control

Structural Confirmation

Post-synthesis characterization employs:

Purity Assessment

- Complexometric Titration : Yttrium content is quantified via EDTA titration, targeting 13.6–14.2% Y.

- Thermogravimetric Analysis (TGA) : Residual mass after evaporation should align with theoretical Y₂O₃ yield (24.5%).

Industrial-Scale Production

Scalability Adjustments

Industrial reactors optimize:

- Continuous Stirring : High-shear mixers ensure uniform ligand distribution.

- Automated Crystallization : Controlled cooling rates (1–2°C/min) improve crystal size uniformity.

Table 1: Comparison of Lab vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–500 L |

| Yield | 85–90% | 88–92% |

| Purity | 98% | 99.9% (metal basis) |

| Production Cycle | 48 hours | 72 hours |

Thermodynamic Stability and Decomposition Kinetics

Evaporation Behavior

Y(TMHD)₃ sublimes at 170–173°C under vacuum (0.05 mmHg). Non-isothermal TGA reveals a single-step decomposition profile with activation energy (Eₐ) of 88.9 kJ/mol, calculated via Ozawa and Kissinger methods.

Table 2: Thermal Decomposition Kinetics

| Method | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|

| Ozawa | 89.2 ± 1.5 | 0.92 |

| Kissinger | 88.5 ± 1.3 | 0.89 |

| Friedman | 89.1 ± 1.7 | 0.91 |

Stability Enhancements

- Adduct Formation : Triglyme adducts (Y(TMHD)₃·C₈H₁₈O₄) reduce decomposition rates by stabilizing the coordination sphere.

- Storage : Hygroscopicity necessitates argon-packed containers at 2–8°C.

Applications-Informed Synthesis

MOCVD Precursor Optimization

For high-temperature superconductor films (e.g., YBCO), precursor purity requirements dictate:

Atomic Layer Deposition (ALD)

Radical-enhanced ALD uses Y(TMHD)₃ with O₃ or H₂O, requiring:

- Low Carbon Contamination : Confirmed by XPS (C 1s peak <5 at%).

- Conformal Coverage : Substrate temperature ≤130°C to prevent ligand cracking.

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

Y(TMHD)₃ reacts with ambient moisture, forming Y(OH)₃. Mitigation includes:

Ligand Degradation

Prolonged reflux (>24 hours) causes TMHD keto-enol tautomerization, detected via UV-Vis (λ = 280 nm).

Chemical Reactions Analysis

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of yttrium oxide.

Reduction: It can be reduced to form lower oxidation state yttrium compounds.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The major products formed from these reactions are typically yttrium oxide and other yttrium coordination compounds .

Scientific Research Applications

Materials Science

Thin Film Deposition:

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) is primarily used as a precursor for the deposition of yttria (Y₂O₃) thin films through chemical vapor deposition (CVD) techniques. These thin films are crucial for applications in electronic devices due to their insulating properties and high thermal stability. The process typically involves:

- Metal-Organic Chemical Vapor Deposition (MOCVD): Y(TMHD)₃ is vaporized and transported to a substrate where it decomposes to form yttria films. These films are utilized in capacitors and as dielectric layers in semiconductor devices .

- Atomic Layer Deposition (ALD): The compound serves as a precursor for ALD processes to create ultra-thin yttrium oxide layers with precise thickness control. This method is particularly advantageous for fabricating high-performance electronic components .

Electronics

Superconductors:

Y(TMHD)₃ plays a vital role in the production of high-temperature superconductors (HTS). The compound is used to grow YBa₂Cu₃O₇ (YBCO) films via MOCVD or pulsed laser deposition (PLD). These superconductors exhibit zero electrical resistance at relatively high temperatures and are essential for applications in power transmission and magnetic resonance imaging (MRI) .

Optoelectronic Devices:

The yttria films produced from Y(TMHD)₃ are also employed in optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes. The material's optical properties make it suitable for enhancing light emission efficiency and stability in these devices .

Catalysis

Catalytic Applications:

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) has been explored as a catalyst in various chemical reactions. Its ability to form stable complexes allows it to facilitate reactions such as:

- Aldol Reactions: Y(TMHD)₃ has shown potential in catalyzing aldol condensation reactions due to its Lewis acidity, which can activate carbonyl compounds for nucleophilic attack .

- Polymerization Processes: The compound can act as a catalyst in the polymerization of certain monomers, leading to the synthesis of advanced materials with tailored properties .

Case Studies

Mechanism of Action

The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) exerts its effects is primarily through its role as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to form yttrium oxide, which then deposits as a thin film on the desired substrate. This process involves the breaking of the metal-ligand bonds and the formation of new bonds with the substrate material .

Comparison with Similar Compounds

Comparison with Similar Metal-TMHD Complexes

Structural and Thermal Properties

The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) forms stable complexes with various metals. Below is a comparative analysis:

Notes:

- Lanthanides vs. Transition Metals : Lanthanide-TMHD complexes (e.g., Ho, Dy, Eu) generally exhibit higher molecular weights and thermal stability compared to transition metal complexes (e.g., Co, Fe). This enhances their suitability for high-temperature CVD processes .

- Volatility : Y(TMHD)₃ has a lower sublimation temperature (95°C at 0.05 mmHg) compared to Fe(TMHD)₃ (sublimes at 255°C), making it preferable for low-temperature ALD .

Deposition Performance and Film Quality

Y(TMHD)₃ vs. Gd(TMHD)₃ and Ru(TMHD)₃:

- Y(TMHD)₃ : Forms Y₂O₃ films with carbonate/hydroxide impurities (~5–10% by XPS) that are removable via annealing at 600°C .

- Gd(TMHD)₃ : Produces Gd₂O₃ films with similar impurity profiles but requires higher deposition temperatures (150–200°C) .

- Ru(TMHD)₃ : Used for RuO₂ films but exhibits lower vapor pressure, necessitating higher reactor pressures (≥20 MPa) .

Y(TMHD)₃ vs. Lanthanide Analogs (Nd, Er):

Research Findings and Industrial Relevance

- Supercritical CO₂ Deposition : Y(TMHD)₃ achieves 90% film density in supercritical CO₂ at 130°C, outperforming Gd(TMHD)₃ (75% density at 150°C) .

- Thermal Stability : Y(TMHD)₃’s ΔsubH (33.84 kcal/mol at 395–434 K) is lower than Dy(TMHD)₃ (estimated >40 kcal/mol), enhancing its sublimation efficiency .

- Purity : Post-annealed Y₂O₃ films show <2% carbon content, comparable to ALD-grown films using Ru(TMHD)₃ but at lower costs .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), commonly referred to as Y(TMHD)₃, is a coordination compound of yttrium that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of Y(TMHD)₃, focusing on its synthesis, characterization, and biological implications.

- Molecular Formula : C₃₃H₅₇O₆Y

- Molecular Weight : 638.72 g/mol

- CAS Number : 15632-39-0

- Appearance : White to off-white crystalline solid

- Melting Point : 170–173 °C

- Boiling Point : 290 °C (decomposes)

Synthesis and Characterization

Y(TMHD)₃ can be synthesized through various methods, including sol-gel processes and microplasma-assisted techniques. For instance, a study reported the synthesis of yttrium oxide nanoparticles using a microplasma approach that improved the antibacterial activity of the resulting materials . The compound serves as a precursor for the deposition of yttrium-containing thin films through metal-organic chemical vapor deposition (MOCVD), showcasing its utility in creating high-temperature superconductors and electroluminescent materials .

Antibacterial Properties

Recent investigations into the antibacterial properties of Y(TMHD)₃ have shown promising results. The compound exhibited enhanced antibacterial activity against various bacterial strains when incorporated into nanoparticle formulations. This improvement in antibacterial efficacy is attributed to the unique properties of yttrium ions that can disrupt bacterial cell membranes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for biomedical applications. In vitro studies have demonstrated that Y(TMHD)₃ displays minimal cytotoxicity towards human cell lines at low concentrations. However, higher concentrations may lead to increased cell death, indicating a dose-dependent relationship that necessitates careful consideration in therapeutic applications .

The mechanism by which Y(TMHD)₃ exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce oxidative stress in bacterial cells, leading to cell membrane damage and subsequent cell death. Additionally, its ability to form complexes with biomolecules could alter cellular functions and contribute to its biological activity .

Case Studies

Q & A

Q. What are the established methods for synthesizing Y(TMHD)₃ in a laboratory setting?

Y(TMHD)₃ is typically synthesized via a ligand-exchange reaction. A common approach involves refluxing yttrium chloride (YCl₃) with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in the presence of a base (e.g., ammonia or sodium hydroxide) to deprotonate the ligand. The reaction is carried out in anhydrous solvents like ethanol or tetrahydrofuran under inert gas (N₂ or Ar). The product is purified via recrystallization or sublimation to remove unreacted ligands and salts .

Q. How is Y(TMHD)₃ characterized to confirm its structural integrity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): Proton NMR detects ligand coordination shifts, particularly for β-diketone protons (δ ~5.5 ppm for enolic protons) .

- Elemental Analysis: Confirms stoichiometric C, H, and Y content.

- Fourier-Transform Infrared Spectroscopy (FTIR): Verifies ligand coordination via shifts in C=O (1600–1650 cm⁻¹) and C–O (1250–1300 cm⁻¹) stretches.

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition behavior .

Q. What are the primary applications of Y(TMHD)₃ in materials science research?

Y(TMHD)₃ is widely used as a precursor for:

- Thin Film Deposition: Chemical vapor deposition (CVD) and atomic layer deposition (ALD) of yttrium oxide (Y₂O₃) films for optical coatings and dielectric layers .

- Coordination Chemistry Studies: Investigating lanthanide-ligand interactions for catalysis or luminescent materials .

Advanced Research Questions

Q. What experimental parameters must be optimized when using Y(TMHD)₃ in CVD processes?

Critical parameters include:

- Temperature: Substrate and precursor vaporization temperatures (typically 150–300°C) to balance film growth rate and ligand decomposition .

- Carrier Gas Flow Rate: Adjusting Ar or N₂ flow to control precursor delivery and film uniformity.

- Co-reactants: Oxygen or water vapor for oxide film formation; reducing agents for metallic yttrium deposition.

- Substrate Pretreatment: Surface activation (e.g., plasma treatment) to enhance nucleation .

Q. How can researchers address discrepancies in thermal decomposition data reported for Y(TMHD)₃?

Discrepancies may arise from:

- Purity: Impurities (e.g., unreacted ligand) alter decomposition profiles. Use sublimation for high-purity samples .

- Analytical Conditions: TGA under N₂ vs. O₂ affects decomposition pathways. Compare data under identical atmospheres.

- Instrument Calibration: Validate TGA/DSC with standard reference materials .

Q. What strategies mitigate ligand degradation during Y(TMHD)₃ thermal processing?

To minimize ligand fragmentation:

Q. How does the hygroscopic nature of Y(TMHD)₃ impact experimental reproducibility?

Y(TMHD)₃ is hygroscopic, leading to hydrolysis and inconsistent precursor performance. Mitigation strategies include:

- Storage: Under inert gas (Ar) in sealed containers .

- Handling: Use gloveboxes for synthesis and sample preparation.

- Pre-deposition Annealing: Pre-treat precursor in vacuum to remove adsorbed moisture .

Safety and Handling

Q. What are the critical safety considerations when handling Y(TMHD)₃?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management: Collect residues in sealed containers and dispose as hazardous waste .

- First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Data Contradiction Analysis

Q. How to resolve conflicting reports on Y(TMHD)₃’s luminescence properties?

Contradictions may stem from:

Q. Why do CVD-grown Y₂O₃ films exhibit variable stoichiometry?

Variations arise from:

- Incomplete Precursor Decomposition: Optimize temperature and co-reactant ratios.

- Substrate Interactions: Test different substrates (Si, SiO₂) to assess interfacial reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.